N-Methylstreptothricin F
CAS No.: 99237-10-2
Cat. No.: VC0537362
Molecular Formula: C20H36N8O8
Molecular Weight: 516.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99237-10-2 |
|---|---|
| Molecular Formula | C20H36N8O8 |
| Molecular Weight | 516.5 g/mol |
| IUPAC Name | [5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate |
| Standard InChI | InChI=1S/C20H36N8O8/c1-28-6-9(30)12-13(18(28)33)26-20(25-12)27-17-14(24-11(31)5-8(22)3-2-4-21)15(32)16(36-19(23)34)10(7-29)35-17/h8-10,12-17,29-30,32H,2-7,21-22H2,1H3,(H2,23,34)(H,24,31)(H2,25,26,27) |
| Standard InChI Key | NTYMNKDOXUGECC-JNMBGCTBSA-N |
| SMILES | CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
| Canonical SMILES | CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
N-Methylstreptothricin F is distinguished by its structural similarity to streptothricin F, which consists of three core components: (1) a streptolidine moiety (a guanidine-lactam bicyclic system), (2) a carbamoylated gulosamine sugar, and (3) a β-lysine homopolymer. The “N-methyl” designation refers to the methylation of the β-lysine residue, a modification that alters the compound’s physicochemical and pharmacological behavior .
Molecular Characteristics
Key molecular properties of N-Methylstreptothricin F include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 516.55 g/mol |
| CAS Registry Number | 99237-10-2 |
| Density | 1.81 g/cm³ |
These parameters, derived from analytical data , position N-Methylstreptothricin F as a mid-sized polar molecule with potential ribosomal targeting activity, akin to other streptothricins .
Structural Relationship to Streptothricin F
The streptothricin scaffold’s bioactivity is highly dependent on the β-lysine chain length and post-translational modifications. Streptothricin F (1 β-lysine) demonstrates reduced renal toxicity compared to streptothricin D (3 β-lysines), suggesting that methylation in N-Methylstreptothricin F may further modulate pharmacokinetics . Structural studies of streptothricin F bound to the Acinetobacter baumannii ribosome reveal hydrogen bonding between the streptolidine moiety and 16S rRNA, a interaction likely conserved in N-Methylstreptothricin F .
Biosynthesis and Isolation
N-Methylstreptothricin F is produced by actinomycetes through nonribosomal peptide synthetase (NRPS) pathways, which assemble the β-lysine chain and integrate the streptolidine and gulosamine units. Methylation likely occurs via S-adenosylmethionine (SAM)-dependent transferases during post-synthetic modification . Purification historically involved Sephadex chromatography, though modern protocols for streptothricin isolation emphasize reverse-phase HPLC to achieve homogeneity .
Mechanism of Action
Streptothricins inhibit prokaryotic translation by binding the 30S ribosomal subunit, inducing miscoding and premature termination. Cryo-EM studies of streptothricin F reveal critical interactions:
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The streptolidine moiety mimics guanine, forming hydrogen bonds with C1054 in 16S rRNA helix 34.
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The carbamoylated gulosamine interacts with A1196, stabilizing ribosomal binding .
Methylation of the β-lysine chain in N-Methylstreptothricin F could alter ribosomal docking or resistance profiles. Mutations at C1054 or A1196 confer high-level resistance (>256-fold MIC increase), underscoring the importance of these residues .
Toxicity and Pharmacological Considerations
Streptothricins exhibit dose-dependent nephrotoxicity, primarily affecting proximal convoluted tubules. Streptothricin F’s murine LD is 300 mg/kg, significantly higher than streptothricin D’s 10 mg/kg . N-Methylstreptothricin F’s methylation may further reduce renal uptake, as seen in other methylated antibiotics. In vitro cytotoxicity assays show delayed eukaryotic cell toxicity (LLC-PK-1 and HEK-293T lines) at concentrations >10× MIC , suggesting a therapeutic window for optimized dosing.
Preclinical and Clinical Prospects
Despite promising in vitro and murine model data, streptothricins remain understudied clinically. N-Methylstreptothricin F’s synthesis and derivatization could address pharmacokinetic limitations, such as:
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